5-Chloro-6-methyluracil

Catalog No.
S794373
CAS No.
16018-87-4
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methyluracil

CAS Number

16018-87-4

Product Name

5-Chloro-6-methyluracil

IUPAC Name

5-chloro-6-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)

InChI Key

YFTMPDGCVOWZOZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)Cl

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)Cl

Potential Antimicrobial Activity:

5-Chloro-6-methyluracil has been investigated for its potential antimicrobial properties. Studies suggest it may inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. However, further research is needed to determine its efficacy and safety as a potential therapeutic agent [, ].

Investigation in Nucleic Acid Analogs:

Due to its structural similarity to uracil, a crucial component of RNA, 5-chloro-6-methyluracil has been explored in the development of nucleic acid analogs. These analogs are modified versions of natural nucleic acids with potential applications in various fields, including antiviral therapy and antisense technology. Studies suggest that incorporating 5-chloro-6-methyluracil into nucleic acid analogs can alter their stability and interaction with biological targets, potentially leading to novel therapeutic strategies [].

5-Chloro-6-methyluracil is a halogenated derivative of uracil, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the sixth position of the pyrimidine ring. Its chemical formula is C₅H₅ClN₂O₂, and it is recognized for its structural similarity to other uracil derivatives, which play significant roles in biological systems and pharmaceutical applications. This compound has garnered attention due to its potential therapeutic properties, particularly in oncology.

Typical of halogenated pyrimidines, including:

  • Electrophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a target for further functionalization.
  • Oxidative Halogenation: This compound can be synthesized through oxidative halogenation processes, where chlorination of 6-methyluracil occurs under specific conditions using chlorine in solvents like methanol .
  • Reactions with Amines: The compound can react with amines to form N-alkyl derivatives, which may exhibit altered biological activities.

5-Chloro-6-methyluracil exhibits notable biological activities, particularly as an antitumor agent. Research indicates that it can inhibit thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis . Additionally, its structural properties allow it to interact with nucleic acids, potentially affecting DNA and RNA synthesis, which is critical in cancer therapy.

The synthesis of 5-chloro-6-methyluracil can be achieved through several methods:

  • Chlorination of 6-Methyluracil: Chlorination can be performed using chlorine gas or chlorinating agents like N-chlorosuccinimide in polar aprotic solvents such as dimethylformamide or acetonitrile at controlled temperatures (0°C to 80°C) for several hours .
  • From 5-Nitro-6-methyluracil: This method involves chlorination followed by reduction processes to yield the desired compound .
  • Direct Halogenation: Utilizing halogenating agents under acidic conditions can also yield this compound effectively.

5-Chloro-6-methyluracil has several applications:

  • Pharmaceuticals: It is investigated as a potential antitumor agent due to its ability to inhibit specific enzymes involved in cancer progression.
  • Biochemical Research: The compound serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
  • Agriculture: Its derivatives may have applications in developing herbicides or fungicides due to their biological activity.

Studies on the interactions of 5-chloro-6-methyluracil with biological macromolecules reveal its potential to bind with DNA and RNA, influencing their stability and function. This interaction is crucial for understanding its mechanism of action as an antitumor agent. Additionally, research has shown that this compound can modulate the activity of certain enzymes, further highlighting its significance in biochemical pathways .

5-Chloro-6-methyluracil shares structural similarities with several other compounds, which include:

Compound NameStructural FeaturesUnique Properties
6-MethyluracilMethyl group at position 6Precursor for synthesizing halogenated derivatives
5-Bromo-6-methyluracilBromine instead of chlorine at position 5Exhibits different reactivity patterns
5-Iodo-6-methyluracilIodine atom at position 5Potentially more reactive due to larger halogen
5-Nitro-6-methyluracilNitro group at position 5Enhanced biological activity related to nitro group
UracilNo halogen or methyl substitutionsBase structure for all derivatives

Each of these compounds exhibits distinct chemical behaviors and biological activities, making them unique despite their similarities. The presence of different halogens or functional groups significantly influences their pharmacological profiles and applications in research and medicine.

Antimicrobial Properties

Activity Against Bacterial Pathogens

5-Chloro-6-methyluracil demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacterial pathogens. Research has shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with particular efficacy observed in derivatives containing specific substitution patterns .

The antimicrobial mechanism involves interference with bacterial nucleic acid synthesis pathways. Studies have demonstrated that 6-aryl-5-cyano thiouracil derivatives, structurally related to 5-chloro-6-methyluracil, show superior antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration values of 37.50 μg/mL against specific strains . These compounds outperformed standard antibiotics like amoxicillin in controlled studies, suggesting enhanced therapeutic potential.

The broad-spectrum activity extends to multiple bacterial species, with research indicating effectiveness against various pathogenic strains including those resistant to conventional therapies [6] [7]. The compound's antibacterial efficacy appears to be mediated through disruption of bacterial chromosome replication processes, leading to cell cycle arrest and eventual bacterial death [6].

Structural modifications of the basic 5-chloro-6-methyluracil scaffold have yielded derivatives with enhanced antibacterial properties. The incorporation of piperazine substituents has resulted in compounds demonstrating potent broad-spectrum antibacterial activity, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria [8]. The 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil derivative has shown particular promise as a broad-spectrum antibacterial agent.

Antitumor Mechanisms

Thymidine Phosphorylase Inhibition Pathway

The antitumor activity of 5-chloro-6-methyluracil is primarily mediated through its potent inhibition of thymidine phosphorylase, an enzyme crucial for nucleotide metabolism and angiogenesis. This mechanism represents one of the most significant therapeutic applications of the compound and its derivatives [3] [4].

Thymidine phosphorylase, also known as platelet-derived endothelial cell growth factor, plays a dual role in cancer progression. The enzyme catalyzes the reversible conversion of thymidine to thymine and is identical to an angiogenic factor that promotes tumor vascularization [3] [13]. Research has demonstrated that 5-chloro-6-methyluracil derivatives can effectively inhibit this enzyme with remarkable potency.

The most potent thymidine phosphorylase inhibitor in this class is 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride, commonly known as TPI, which exhibits an apparent Ki value of 35 nM [3] [14]. This represents approximately 1000-fold greater potency compared to 6-amino-5-chlorouracil, one of the previously most potent thymidine phosphorylase inhibitors [3].
The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the normal substrate-enzyme interaction. Studies have shown that TPI selectively inhibits thymidine phosphorylase activity without affecting related enzymes such as uridine phosphorylase, thymidine kinase, or dihydropyrimidine dehydrogenase [15]. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects and reduces potential toxicity.

The therapeutic significance of thymidine phosphorylase inhibition extends beyond enzyme inhibition to include antiangiogenic and antimetastatic effects. Research has demonstrated that TPI can suppress metastasis by inhibiting the high chemotactic motility and basement membrane invasion of tumor cells [3]. In animal models, oral administration of TPI has been shown to suppress both macroscopic liver metastases and molecular markers of micrometastases [3].

The compound 6-(2-aminoethyl)amino-5-chlorouracil represents another potent thymidine phosphorylase inhibitor with a Ki value of 165 nM [4]. This derivative has shown significant antitumor activity in xenograft models, with oral administration causing 40-50% reductions in tumor growth in non-small cell lung cancer and pancreatic cancer models [4].

Impact on DNA/RNA Synthesis in Cancer Cells

The antitumor effects of 5-chloro-6-methyluracil extend beyond thymidine phosphorylase inhibition to include direct interference with DNA and RNA synthesis in cancer cells. This mechanism involves multiple pathways that collectively contribute to the compound's cytotoxic effects against malignant cells [16] [17].

The compound's structural similarity to natural nucleotides allows it to be incorporated into nucleic acids, where it can disrupt normal base pairing and replication processes. Research has shown that 5-chloro-6-methyluracil derivatives can interfere with DNA replication fork progression, leading to accumulation of cells in S-phase and eventual cell death [16].

Studies using DNA fiber assays have demonstrated that treatment with related compounds leads to reduced replication fork speed and extensive problems in DNA replication fork progression. This results in DNA damage accumulation and activation of cell cycle checkpoints, ultimately leading to apoptosis in cancer cells [16]. The compound appears to cause particular disruption to the normal progression of DNA replication machinery, with effects observed at therapeutically relevant concentrations.

The impact on RNA synthesis involves interference with RNA polymerase activity and disruption of normal transcription processes. Research has shown that halogenated uracil derivatives can be incorporated into RNA during transcription, leading to altered RNA structure and function [17]. This incorporation can result in defective protein synthesis and cellular dysfunction.

The mechanism also involves effects on DNA repair pathways, particularly base excision repair processes. Studies have demonstrated that compounds in this class can inhibit DNA polymerase beta, a key enzyme in base excision repair, potentially enhancing the cytotoxic effects of DNA-damaging agents [18]. This dual mechanism of DNA damage induction and repair inhibition contributes to the compound's selective toxicity toward cancer cells.

The selectivity for cancer cells appears to be related to the increased metabolic activity and altered nucleotide metabolism characteristic of malignant cells. Cancer cells typically have elevated levels of nucleotide biosynthesis enzymes and increased DNA replication activity, making them more susceptible to compounds that interfere with these processes [16] [19].

Enzyme Interaction Profiles

Selectivity Patterns in Enzyme Inhibition

The enzyme inhibition profile of 5-chloro-6-methyluracil demonstrates remarkable selectivity patterns that contribute to its therapeutic potential and reduced toxicity profile. This selectivity is crucial for developing effective therapeutic agents with minimal off-target effects [15] [20].

Research has revealed that 5-chloro-6-methyluracil derivatives exhibit high selectivity for thymidine phosphorylase compared to other nucleoside-metabolizing enzymes. The compound TPI shows no significant inhibition of uridine phosphorylase, purine nucleoside phosphorylase, thymidine kinase, or orotate phosphoribosyltransferase at concentrations up to 1 mmol/L [15]. This selectivity pattern is particularly important for therapeutic applications, as it suggests that the compound can effectively inhibit its target enzyme without disrupting essential cellular processes mediated by related enzymes.

The selectivity extends to tissue-specific expression patterns of the target enzyme. Studies have shown that thymidine phosphorylase distribution differs between human and animal species, with implications for therapeutic efficacy. Research demonstrated that TPI could effectively modulate thymidine phosphorylase activity in extracts from human liver, small intestine, and tumors, as well as in cynomolgus monkey and rodent tissues, but showed limited activity in canine tissues [15].

The enzyme selectivity profile also includes differential effects on various cellular targets. While 5-chloro-6-methyluracil derivatives potently inhibit thymidine phosphorylase, they show minimal effects on other pyrimidine-metabolizing enzymes such as dihydropyrimidine dehydrogenase, which is crucial for the metabolism of fluoropyrimidines [15]. This selectivity pattern suggests that the compounds could be used in combination therapies without significant drug-drug interactions.

The selectivity patterns appear to be influenced by the specific substitution pattern on the uracil ring. The chlorine atom at position 5 and various substituents at position 6 contribute to the selective binding to thymidine phosphorylase active site. Structural studies have revealed that these modifications enhance the compound's affinity for the target enzyme while reducing interactions with off-target proteins [21] [22].

Structure-Activity Relationships in Enzymatic Systems

The structure-activity relationships of 5-chloro-6-methyluracil derivatives in enzymatic systems reveal critical insights into the molecular features required for optimal biological activity. These relationships provide essential guidance for drug design and optimization efforts [23] [24].

The chlorine substitution at position 5 of the uracil ring appears to be essential for maintaining high enzymatic inhibition potency. Studies have shown that removal or substitution of the chlorine atom with other halogens significantly affects the inhibitory activity. The electronic properties of the chlorine atom contribute to optimal binding interactions with the enzyme active site, with the electronegativity and size of the chlorine atom providing ideal complementarity to the enzyme binding pocket [25] [26].

The methyl group at position 6 plays a crucial role in selectivity and potency. Research has demonstrated that this substitution enhances enzyme binding affinity while improving selectivity for thymidine phosphorylase over related enzymes. The methyl group appears to occupy a hydrophobic binding pocket in the enzyme active site, contributing to the overall binding energy and specificity [23] [24].

Modifications at the 6-position have revealed that various substituents can be accommodated while maintaining or enhancing activity. The most potent derivatives contain amino or imino-substituted alkyl chains at position 6, such as the 2-iminopyrrolidinyl group in TPI. These modifications provide additional hydrogen bonding interactions with the enzyme active site, significantly enhancing binding affinity [3] [21].

The size and shape of substituents at position 6 critically influence activity. Research has shown that bulky substituents can sterically hinder binding to the enzyme active site, while optimal chain lengths and conformational flexibility are required for maximum activity. The 2-aminoethyl group in AEAC represents an optimal balance between binding affinity and synthetic accessibility [4].

The overall structure-activity relationship pattern indicates that the pyrimidine ring system serves as an essential scaffold that cannot be replaced without complete loss of activity. The specific positioning of the chlorine and methyl substituents creates a molecular recognition pattern that is precisely complementary to the thymidine phosphorylase active site. This precise structural requirement explains the high selectivity and potency observed for optimized derivatives [23] [24].

Studies have also revealed that the tautomeric form of the uracil ring influences enzyme binding. The compound exists in equilibrium between different tautomeric forms, and the specific tautomer that binds to the enzyme active site contributes to the overall binding affinity and selectivity. Understanding these tautomeric preferences has informed the design of more potent derivatives.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16018-87-4

Wikipedia

2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-

Dates

Last modified: 08-15-2023

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